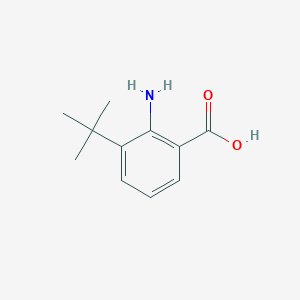

2-Amino-3-tert-butylbenzoic acid

Description

The exact mass of the compound 2-Amino-3-tert-butylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-3-tert-butylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-tert-butylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-3-tert-butylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)8-6-4-5-7(9(8)12)10(13)14/h4-6H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNAVMCVYYHOJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435621 | |

| Record name | 2-amino-3-tert-butylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917874-35-2 | |

| Record name | 2-amino-3-tert-butylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-tert-butylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Conformation and Synthetic Utility of 2-Amino-3-tert-butylbenzoic Acid: A Technical Guide

Executive Summary

In the realm of rational drug design and physical organic chemistry, the manipulation of molecular conformation through steric hindrance is a powerful tool for tuning electronic properties. 2-Amino-3-tert-butylbenzoic acid (CAS: 917874-35-2), essentially a sterically congested derivative of anthranilic acid, serves as a critical intermediate in this domain.

The presence of the bulky tert-butyl group at the 3-position exerts immense steric pressure on the adjacent 2-amino group. When this scaffold is utilized to synthesize nitroaromatic compounds (such as hypoxia-activated prodrugs or radiosensitisers), the steric clash forces the nitro or amino group out of the aromatic plane. This deconjugation significantly alters the reduction potential of the molecule—a critical parameter dictating the efficacy and cytotoxicity of radiosensitisers in hypoxic tumor cells [1]. This guide provides an in-depth analysis of the compound’s properties, the causality behind its synthetic workflows, and self-validating experimental protocols.

Physicochemical Profile and Structural Dynamics

To effectively utilize 2-amino-3-tert-butylbenzoic acid in synthetic pathways, one must first understand its fundamental properties. The table below summarizes the core quantitative data [2].

| Property | Value / Description |

| Chemical Name | 2-Amino-3-(1,1-dimethylethyl)benzoic acid |

| CAS Registry Number | 917874-35-2 |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Monoisotopic Mass | 193.11028 Da |

| SMILES String | OC(C1=CC=CC(=C1N)C(C)(C)C)=O |

| Melting Point | 190–192 °C (recrystallized from CH₂Cl₂/light petroleum) |

| Predicted XlogP | ~3.0 |

| Topological Polar Surface Area | 63.3 Ų |

Structural Causality in Drug Design

The utility of this compound lies in its precisely engineered steric congestion. In di-ortho-substituted benzenes, the torsion angle of the functional group at the 2-position is dictated by the van der Waals radii of its neighbors. While a standard unhindered nitro or amino group remains coplanar with the aromatic ring to maximize π-orbital overlap, the introduction of a 3-tert-butyl group forces the 2-substituent into a nearly orthogonal conformation (torsion angles up to 92°). This severe deconjugation lowers the one-electron reduction potential by up to 90 mV, allowing medicinal chemists to uncouple radiosensitising efficiency from baseline cytotoxicity [1].

Caption: Mechanistic pathway illustrating how steric bulk influences electronic properties and bioactivity.

Causality in Synthetic Design

Synthesizing highly substituted aromatic rings requires careful consideration of directing groups. Direct electrophilic aromatic substitution (e.g., nitration or bromination) of a tert-butylbenzoic acid is fraught with poor regioselectivity due to the competing directing effects of the alkyl and carboxylate groups.

The Isatin Strategy: To guarantee the exact 1,2,3-substitution pattern, the optimal route begins with 7-tert-butylisatin . Isatins (1H-indole-2,3-diones) undergo predictable oxidative cleavage in the presence of alkaline hydrogen peroxide. This method bypasses regioselectivity issues entirely, as the pre-existing bicyclic framework of the isatin dictates the final positions of the amino and carboxylate groups.

The DMDO Oxidation: When converting 2-amino-3-tert-butylbenzoic acid to its corresponding nitro derivative (2-nitro-3-tert-butylbenzoic acid), standard oxidants (like trifluoroperacetic acid or mCPBA) often fail or result in complex mixtures of azo/azoxy byproducts. The extreme steric shielding provided by the tert-butyl group kinetically hinders large oxidants. Dimethyldioxirane (DMDO) is chosen because it is a small, neutral, and highly reactive oxygen-transfer agent that easily accesses the hindered pocket, driving the amine cleanly to the nitro oxidation state without decarboxylating the adjacent acid [1].

Caption: Synthetic workflow for 2-amino-3-tert-butylbenzoic acid and its downstream derivatives.

Experimental Workflows (Self-Validating Protocols)

The following protocols are designed as self-validating systems. Visual cues (color changes, gas evolution) and thermodynamic controls are embedded within the steps to ensure the operator can verify the reaction's progress in real-time.

Protocol A: Synthesis of 2-Amino-3-tert-butylbenzoic Acid

Objective: Oxidative cleavage of 7-tert-butylisatin to yield the target anthranilic acid.

-

Alkaline Ring Opening: Suspend 7-tert-butylisatin (1.0 eq) in a 2 M aqueous NaOH solution.

-

Validation Check: The suspension will transition to a deep, homogeneous solution as the isatin ring opens to form the soluble sodium isatinate salt.

-

-

Thermal Control: Cool the reaction flask to 0–5 °C using an ice-water bath. This is critical to prevent thermal runaway during the subsequent exothermic oxidation.

-

Oxidation: Add 30% aqueous H₂O₂ (approx. 3.0 eq) dropwise over 30 minutes.

-

Validation Check: Effervescence will be observed. This is the release of CO₂/carbonate as the α-keto amide is oxidatively cleaved.

-

-

Maturation: Remove the ice bath and allow the reaction to stir at ambient temperature (20 °C) for 1.5 hours to ensure complete consumption of the intermediate.

-

Precipitation & Isolation: Carefully acidify the aqueous mixture with concentrated HCl to pH ~3.

-

Validation Check: A dense precipitate of 2-amino-3-tert-butylbenzoic acid will form immediately upon crossing the pKa threshold of the carboxylic acid.

-

-

Purification: Filter the solid under vacuum, wash thoroughly with cold distilled water to remove inorganic salts, and recrystallize from a mixture of dichloromethane (CH₂Cl₂) and light petroleum. Expected yield: ~93%. Melting point: 190–192 °C [1].

Protocol B: Selective Oxidation to 2-Nitro-3-tert-butylbenzoic Acid

Objective: Conversion of the sterically hindered primary amine to a nitro group using DMDO.

-

Substrate Dissolution: Dissolve the purified 2-amino-3-tert-butylbenzoic acid from Protocol A in anhydrous acetone.

-

DMDO Addition: Add a freshly prepared, standardized solution of DMDO in acetone (4.0 eq) in a single portion at room temperature.

-

Reaction Monitoring: Stir the mixture in the dark (to prevent photolytic degradation of DMDO) for 2 to 4 hours. Monitor via TLC (Hexanes/EtOAc).

-

Validation Check: The primary amine spot will disappear, and a higher Rf spot (the less polar nitro compound) will emerge. No intermediate azo/azoxy spots should persist if sufficient DMDO was used.

-

-

Workup: Concentrate the reaction mixture under reduced pressure.

-

Causality Note: Because the byproducts of DMDO oxidation are simply acetone and unreacted volatile DMDO, the workup is entirely evaporation-based, avoiding complex aqueous extractions that could result in product loss due to the compound's amphiphilic nature.

-

-

Final Purification: Triturate the crude residue with cold hexanes to yield pure 2-nitro-3-tert-butylbenzoic acid.

References

-

Boyd, M., Lee, H. H., Anderson, R. F., & Denny, W. A. (1994). Relationships between nitro group reduction potentials and torsion angles in di-ortho-substituted nitrobenzenes; a crystallographic and oxygen-17 NMR study. Journal of the Chemical Society, Perkin Transactions 2, (2), 291-296. URL:[Link]

2-Amino-3-tert-butylbenzoic Acid: Physicochemical Profiling and Synthetic Applications

Executive Summary

2-Amino-3-tert-butylbenzoic acid is a highly specialized, sterically encumbered anthranilic acid derivative. Characterized by a bulky tert-butyl group positioned ortho to the primary amine, this molecule serves as a critical building block in advanced organic synthesis. It is predominantly utilized in the design of complex heterocycles, such as quinazolinones, which act as highly tunable ligands for organometallic complexes in organic electroluminescent devices (OLEDs) and pharmaceutical active pharmaceutical ingredients (APIs)[1].

This whitepaper provides an authoritative breakdown of the compound's core identifiers, the mechanistic implications of its steric profile, and a field-validated protocol for its conversion into high-value intermediates.

Core Identifiers & Physicochemical Data

Accurate identification and physical profiling are the first steps in validating raw materials for Good Manufacturing Practice (GMP) or high-purity materials science workflows. The presence of the tert-butyl group significantly increases the lipophilicity and molecular volume compared to unsubstituted anthranilic acid[2].

| Property | Value / Description |

| Chemical Name | 2-Amino-3-(tert-butyl)benzoic acid |

| CAS Registry Number | 917874-35-2[3] |

| Molecular Formula | C₁₁H₁₅NO₂[2] |

| Molecular Weight | 193.24 g/mol |

| Monoisotopic Mass | 193.11028 Da[2] |

| Melting Point | 190–192 °C[4] |

| SMILES String | CC(C)(C)C1=CC=CC(=C1N)C(=O)O[2] |

Structural Causality: The Steric Influence of the tert-Butyl Group

In drug development and materials science, the spatial arrangement of atoms dictates reactivity. In 2-amino-3-tert-butylbenzoic acid, the massive van der Waals radius of the tert-butyl group at the C3 position forces a profound steric shielding effect on the adjacent C2-amino group.

Mechanistic Impact:

-

Restricted Torsion Angles: The bulky substituent restricts the rotational freedom of the amine, often forcing it out of optimal coplanarity with the aromatic ring[5].

-

Altered Nucleophilicity: While the electron-donating nature of the alkyl group theoretically increases electron density on the ring, the physical blockade severely hinders the amine's ability to act as a nucleophile in standard room-temperature condensations.

-

Activation Energy: Reactions involving this amine—such as cyclizations to form quinazolinones—require significantly higher thermal activation (often solvent-free melts >150 °C) to overcome the steric barrier[1].

Causality of steric hindrance on the reactivity of 2-amino-3-tert-butylbenzoic acid.

Synthetic Application: OLED Ligand Precursor Workflow

One of the most prominent industrial applications of 2-amino-3-tert-butylbenzoic acid is its use as a precursor for 8-tert-butylquinazolin-4(3H)-one (CAS: 1352334-60-1)[6]. This quinazolinone is subsequently metalated with Iridium or Platinum to create phosphorescent emitters for OLED displays[1].

The synthesis relies on a modified Niementowski condensation. Because of the steric hindrance discussed above, the reaction is performed as a high-temperature melt.

Synthesis pathway from 2-amino-3-tert-butylbenzoic acid to OLED emitters.

Step-by-Step Experimental Protocol

The following methodology is a self-validating system designed to ensure high yield and purity by integrating an acid-base reprecipitation directly into the workup[1].

Reagents Required:

-

2-Amino-3-tert-butylbenzoic acid (19.3 g, 100 mmol)

-

Formamidine acetate (31.4 g, 300 mmol)

-

Formamide (4.4 mL, 110 mmol)

-

Ethanol (200 mL)

-

2N Sodium Hydroxide (NaOH) solution (200 mL)

-

2N Hydrochloric Acid (HCl)

Procedure & Mechanistic Rationale:

-

Melt Formation: Combine 19.3 g of 2-amino-3-tert-butylbenzoic acid, 31.4 g of formamidine acetate, and 4.4 mL of formamide in a reaction vessel.

-

Rationale: Formamidine acetate acts as the carbon and nitrogen source for the pyrimidine ring closure. Formamide acts as a minimal-volume, high-boiling solvent to facilitate the initial melt.

-

-

Thermal Activation: Heat the mixture to 160 °C and stir continuously for 12 hours.

-

Rationale: The 160 °C temperature provides the necessary kinetic energy to overcome the steric repulsion of the tert-butyl group, driving the condensation and subsequent dehydration/cyclization.

-

-

Controlled Quenching: Cool the reaction mixture to 60 °C.

-

Rationale: Cooling prevents the violent flash-boiling of the solvents added in the next step, while keeping the crude product and byproducts sufficiently warm to prevent premature crystallization.

-

-

Alkaline Solubilization: Dropwise, add a mixture of 200 mL ethanol and 200 mL of 2N NaOH.

-

Rationale: The addition of strong base deprotonates the newly formed quinazolinone (at the N3 position) and any unreacted starting material, converting them into highly soluble sodium salts.

-

-

Filtration of Polymers: Filter the alkaline mixture through a P4 glass frit covered with sea sand.

-

Rationale: High-temperature melts often generate insoluble polymeric degradation products. This filtration selectively removes them while the desired product remains dissolved in the basic aqueous-ethanolic phase.

-

-

Acidic Precipitation: Neutralize the filtrate by carefully adding 2N HCl until the pH reaches ~7. Stir the resulting suspension for 12 hours.

-

Rationale: Neutralization reprotonates the quinazolinone. Because the neutral heterocycle is insoluble in the aqueous mixture, it precipitates out as a highly pure solid. The extended stirring ensures complete crystallization and optimal particle size distribution.

-

-

Isolation: Isolate the solid via suction filtration, wash with deionized water, and dry under vacuum.

Analytical Validation Strategies

To confirm the successful conversion of 2-amino-3-tert-butylbenzoic acid to the quinazolinone, the following analytical validations should be performed:

-

Infrared Spectroscopy (FT-IR): The starting material exhibits a broad O-H stretch (carboxylic acid) and distinct primary amine N-H stretches (~3400 and 3300 cm⁻¹). Successful cyclization will result in the disappearance of the carboxylic O-H stretch and the primary amine bands, replaced by a sharp amide/lactam carbonyl stretch (~1670 cm⁻¹) and a single secondary N-H stretch.

-

Mass Spectrometry (LC-MS): The starting material has a monoisotopic mass of 193.11 Da[2]. The desired product, 8-tert-butylquinazolin-4(3H)-one, has a molecular weight of 202.25 g/mol [6]. A shift in the [M+H]+ peak from m/z 194 to m/z 203 confirms the condensation.

References

-

PubChemLite: 2-amino-3-tert-butylbenzoic acid (C11H15NO2) . PubChemLite / Université du Luxembourg. Available at:[Link]

-

KOLAB Shop: 2-amino-3-tert-butylbenzoic acid . KOLAB. Available at:[Link]

-

Relationships between Nitro Group Reduction Potentials and Torsion Angles in Di-ortho-substituted Nitrobenzenes . RSC Publishing. Available at:[Link]

- WO2011157339A1 - Metal complexes. Google Patents (Merck Patent GmbH).

Sources

- 1. WO2011157339A1 - Metal complexes - Google Patents [patents.google.com]

- 2. PubChemLite - 2-amino-3-tert-butylbenzoic acid (C11H15NO2) [pubchemlite.lcsb.uni.lu]

- 3. 917874-35-2 CAS Manufactory [m.chemicalbook.com]

- 4. 기타수입시약 > 2-amino-3-tert-butylbenzoic acid | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]

- 5. Relationships between nitro group reduction potentials and torsion angles in di-ortho-substituted nitrobenzenes; a crystallographic and oxygen-17 NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. 8-tert-butylquinazolin-4(3H)-one | 1352334-60-1 [chemicalbook.com]

The Strategic Role of 2-Amino-3-tert-butylbenzoic Acid in Medicinal Chemistry Scaffolds: Conformational Locking and Steric Shielding

Executive Summary

In the realm of rational drug design, the spatial arrangement of functional groups is as critical as their electronic properties. 2-Amino-3-tert-butylbenzoic acid (CAS No. 917874-35-2)[1] has emerged as a highly privileged, specialized building block. By introducing an exceptionally bulky tert-butyl group adjacent to an aniline amine and a carboxylic acid, this scaffold forces severe deviations from molecular coplanarity[2]. As a Senior Application Scientist, I utilize this scaffold to achieve precise conformational restriction, block metabolic liabilities, and synthesize sterically hindered heterocycles (such as 8-tert-butylquinazolin-4(3H)-ones) that exhibit enhanced target affinity and in vivo stability.

Physicochemical & Structural Dynamics

The defining feature of 2-amino-3-tert-butylbenzoic acid is the immense steric bulk at the C3 position. In standard anthranilic acids, the C2-amino and C1-carboxylate groups can maintain a relatively planar conformation, allowing for extended conjugation. However, the introduction of the C3-tert-butyl group fundamentally alters this dynamic.

Seminal crystallographic and 17 O NMR studies by Boyd et al. on di-ortho-substituted nitrobenzenes demonstrated that a tert-butyl group forces adjacent functional groups out of the aromatic plane, creating torsion angles of up to 92°[3],[2]. This orthogonal geometry disrupts π -conjugation, which significantly lowers reduction potentials[3] and alters the electronic landscape of the molecule. When incorporated into a drug candidate, this forced non-planarity is highly predictable and can be leveraged to lock molecules into bioactive conformations.

Table 1: Physicochemical Properties of 2-Amino-3-tert-butylbenzoic Acid

| Property | Value | Reference |

| CAS Number | 917874-35-2 | [1] |

| Molecular Formula | C 11 H 15 NO 2 | [4] |

| Molecular Weight | 193.24 g/mol | [4] |

| XlogP (Predicted) | ~3.0 | [5],[6] |

| Topological Polar Surface Area (TPSA) | 63.3 Ų | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

Strategic Applications in Drug Design

The physicochemical properties of this scaffold translate directly into three core pharmacological advantages:

-

Conformational Locking: By forcing the resulting amide bond out of the aromatic plane, the scaffold pre-organizes the molecule. This reduces the entropic penalty typically incurred when a flexible drug binds to its target protein (e.g., kinases or GPCRs), thereby drastically enhancing binding affinity.

-

Metabolic Shielding: Cytochrome P450 (CYP450) enzymes frequently oxidize aromatic rings at the meta and para positions relative to electron-donating groups. The massive steric umbrella of the C3-tert-butyl group physically blocks enzyme access to the C3 and C4 positions. Furthermore, it sterically shields the C2-amine from rapid in vivo acetylation.

-

Privileged Heterocycle Precursor: The scaffold is an ideal starting material for synthesizing 8-tert-butylquinazolin-4(3H)-ones. The resulting heterocycles possess a deep, hydrophobic pocket-binding motif that is highly sought after in oncology and immunology targets.

Logical flow of steric bulk translating to enhanced pharmacological properties.

Experimental Workflows & Self-Validating Protocols

High-Efficiency Amide Coupling of 2-Amino-3-tert-butylbenzoic Acid

Objective: Synthesize a sterically hindered benzamide derivative.

Causality & Rationale: Standard carbodiimide coupling agents (e.g., EDC, DCC) frequently fail with this scaffold due to the extreme steric shielding provided by the C3-tert-butyl group and the C2-amino group. To overcome this kinetic barrier, HATU is employed. HATU generates a highly reactive 7-azabenzotriazole (HOAt) active ester, which is less sterically demanding and highly electrophilic, facilitating nucleophilic attack even by hindered amines.

Step-by-Step Methodology:

-

Activation Phase:

-

Action: Dissolve 1.0 eq of 2-amino-3-tert-butylbenzoic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir at 0°C for 15 minutes.

-

Causality: DMF provides high solvation for polar intermediates. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester. Cooling to 0°C prevents the degradation of the highly reactive HOAt ester and minimizes rearrangement to an unreactive guanidinium byproduct.

-

-

Nucleophilic Addition:

-

Action: Slowly add 1.1 eq of the target primary amine (R-NH 2 ). Maintain at 0°C for 30 minutes, then allow the reaction to warm to room temperature (RT) and stir for 12 hours.

-

Causality: The slow addition at 0°C controls the initial exothermic reaction and prevents side reactions. Warming to RT provides the necessary kinetic energy for the amine to overcome the steric bulk of the tert-butyl group and attack the active ester.

-

-

Self-Validating System (Monitoring & Quenching):

-

Action: Monitor reaction progress via LC-MS. The reaction is complete when the starting material mass (m/z [M+H] + 194.1)[6] is completely consumed and the corresponding product mass appears.

-

Action: Quench with saturated aqueous NaHCO 3 , extract with EtOAc, and wash the organic layer sequentially with 1M HCl, water, and brine.

-

Causality: The basic wash removes unreacted acid and HOAt. The acidic wash removes unreacted amine and DIPEA. LC-MS provides unambiguous, real-time mass validation of the product formation, ensuring protocol trustworthiness.

-

Workflow for synthesizing sterically hindered benzamides and quinazolinones.

References

-

Boyd, M., Lee, H. H., Anderson, R. F., & Denny, W. A. (1994). "Relationships between nitro group reduction potentials and torsion angles in di-ortho-substituted nitrobenzenes; a crystallographic and oxygen-17 NMR study." Journal of the Chemical Society, Perkin Transactions 2, 291-295. URL:[Link]

-

PubChemLite. "2-amino-3-tert-butylbenzoic acid (C11H15NO2)". Université du Luxembourg / PubChemLite. URL: [Link]

Sources

- 1. 2-amino-3-tert-butylbenzoic acid | 917874-35-2 [chemicalbook.com]

- 2. Relationships between nitro group reduction potentials and torsion angles in di-ortho-substituted nitrobenzenes; a crystallographic and oxygen-17 NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Relationships between nitro group reduction potentials and torsion angles in di-ortho-substituted nitrobenzenes; a crystallographic and oxygen-17 NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. 917874-35-2 CAS Manufactory [m.chemicalbook.com]

- 5. chem960.com [chem960.com]

- 6. PubChemLite - 2-amino-3-tert-butylbenzoic acid (C11H15NO2) [pubchemlite.lcsb.uni.lu]

The Steric Hindrance Effects of the tert-Butyl Group in Anthranilic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary

Anthranilic acid (2-aminobenzoic acid) derivatives are privileged pharmacophores embedded in numerous biologically active compounds, ranging from NSAIDs to targeted kinase inhibitors. The introduction of a tert-butyl group (—C(CH₃)₃) into this scaffold transcends simple lipophilic modification; it acts as a profound steric modulator. This whitepaper systematically analyzes how the extreme steric bulk of the tert-butyl group dictates conformational locking, alters synthetic reactivity pathways, and optimizes target receptor binding profiles. By understanding the causality behind these steric effects, researchers can rationally design more potent therapeutics and streamline complex synthetic workflows.

Mechanistic Foundations: Steric Bulk and Conformational Locking

The tert-butyl group is the archetypal sterically demanding moiety in organic chemistry. When positioned ortho to the functional groups of an anthranilic acid derivative (e.g., in N-aryl anthranilic acids), its three methyl groups project outward, creating a rigid, non-polar domain that severely impedes free rotation.

To minimize the resulting A-1,3 allylic strain between the tert-butyl group and the carboxylic acid/amide backbone, the molecule is forced into a highly specific conformational state. Crystallographic analyses demonstrate that the dihedral angle between the aromatic rings expands significantly to accommodate the bulk. For instance, substituting an ortho-methyl group with an ortho-tert-butyl group forces the dihedral angle open from 49.1° to 62.8° ([1]). This conformational locking dictates supramolecular architecture, heavily favoring trans-syn dimeric structures in the solid state.

Fig 1: Conformational locking mechanism induced by tert-butyl steric hindrance.

Impact on Synthetic Workflows and Reactivity Tuning

The steric hindrance of the tert-butyl group acts as a double-edged sword in synthetic chemistry, capable of both inhibiting standard reactions and enabling otherwise impossible transformations via steric steering.

Cross-Coupling and Cyclization Constraints

In standard cross-coupling reactions, such as the Cu-catalyzed amination of chlorobenzoic acids, the steric bulk of a tert-butyl group on the aniline slightly impedes the oxidative addition/reductive elimination cycle, though excellent yields (86%) can still be achieved under optimized high-temperature conditions ([1]). However, in organocatalytic cyclizations—such as the synthesis of quinazolinones—the presence of a tert-butyl substituent can completely block the necessary C-C bond cleavage step, dropping yields to <1% compared to 98% for methyl-substituted analogs ([2]).

Exploiting the Thorpe-Ingold Effect in Transition-Metal Catalysis

Conversely, steric hindrance can be exploited to drive favorable reaction pathways. In the Ni-catalyzed cycloaddition of anthranilic acid derivatives to alkynes, a tert-butyl substituent at the C2-position restricts the rotational degrees of freedom of the intermediate. This forces the reactive centers into close proximity (the Thorpe-Ingold effect), promoting decarbonylation and 1,3-acyl migration to yield the desired indole in >60% yield. Unhindered methyl-substituted analogs fail to undergo this specific migration, resulting in decomposition or trace yields ([3]).

Fig 2: Divergent synthetic pathways in Ni-catalyzed cycloaddition based on steric bulk.

Table 1: Influence of ortho-Substituents on Dihedral Angles and Amination Yields

| Ortho-Substituent | Dihedral Angle (α) | Amination Yield (%) | Supramolecular Architecture |

| Methyl | 49.1° | 90% | trans-anti / trans-syn |

| iso-Propyl | 62.5° | N/A | trans-syn |

| tert-Butyl | 62.8° | 86% | trans-syn |

| Phenyl | 77.1° | 85% | trans-syn (π-π stabilized) |

(Data synthesized from solid-state crystallographic studies[1])

Medicinal Chemistry Applications: Pharmacokinetics and Target Binding

In rational drug design, the tert-butyl group is strategically deployed to enhance both the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of anthranilic acid-based therapeutics.

-

Metabolic Shielding: The massive steric umbrella of the tert-butyl group effectively shields adjacent metabolically labile sites from cytochrome P450 (CYP) enzymatic oxidation, thereby prolonging the drug's half-life and improving oral bioavailability.

-

Receptor Selectivity & Potency: Anthranilic acid derivatives are highly effective modulators of the Farnesoid X Receptor (FXR). Structure-Activity Relationship (SAR) studies reveal that incorporating a tert-butyl group into the benzamido moiety dramatically increases binding affinity. The rigid, lipophilic tert-butyl domain perfectly anchors into the hydrophobic sub-pocket of the FXR ligand-binding domain. This precise steric fit optimizes the scaffold into a highly potent partial agonist, improving the EC₅₀ from the micromolar range down to 8 nM ([4]).

Table 2: SAR of Anthranilic Acid Derivatives as FXR Modulators

| Compound ID | R-Group Substitution | FXR Activation (Max %) | EC₅₀ (μM) |

| 11 | Unsubstituted | 19 ± 1% | 2.5 ± 0.4 |

| 12 | Methyl | 37 ± 1% | 1.5 ± 0.2 |

| 51 | 4-(tert-Butyl) | 17.5 ± 0.7% | 0.008 ± 0.003 |

(Data demonstrating the potency enhancement via tert-butyl incorporation[4])

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent choices and in-process controls (IPCs).

Protocol A: Cu-Catalyzed Amination (Synthesis of N-(2-tert-butylphenyl)anthranilic acid)

Purpose: To overcome the steric hindrance of 2-tert-butylaniline during cross-coupling with 2-chlorobenzoic acid.

-

Reagent Preparation: In a dry Schlenk flask, combine 2-chlorobenzoic acid (1.0 mmol), 2-tert-butylaniline (1.1 mmol), K₂CO₃ (1.5 mmol), Cu powder (0.05 mmol), and Cu₂O (0.05 mmol).

-

Causality: K₂CO₃ is chosen over weaker bases to ensure complete deprotonation of the carboxylic acid, preventing catalyst poisoning. The dual Cu/Cu₂O catalytic system provides the optimal oxidation state balance for the sterically hindered oxidative addition step.

-

-

Solvent Addition: Add diethylene glycol (2 mL).

-

Causality: Diethylene glycol provides the high boiling point required to overcome the high activation energy barrier induced by the tert-butyl group's steric clash.

-

-

Reaction Execution: Heat the mixture at 130 °C under a nitrogen atmosphere for 12 hours.

-

IPC (In-Process Control): Monitor by TLC (DCM/MeOH 9:1).

-

Validation: The disappearance of the 2-chlorobenzoic acid spot (R_f ≈ 0.3) and the appearance of a blue-fluorescent product spot under 254 nm UV validates successful coupling. If unreacted starting material persists, verify the anhydrous nature of the K₂CO₃, as moisture severely retards the catalytic cycle.

-

-

Workup: Cool to room temperature, dilute with water (10 mL), and acidify with 2 M HCl to pH 2. Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol B: Ni-Catalyzed Cycloaddition to Indoles

Purpose: Exploiting the tert-butyl Thorpe-Ingold effect to synthesize highly substituted indoles from anthranilic acid derivatives.

-

Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, charge a sealed tube with Ni(cod)₂ (10 mol %), PPr₃ ligand (40 mol %), the tert-butyl substituted anthranilic acid derivative (0.5 mmol), and the target alkyne (1.0 mmol).

-

Causality: Ni(cod)₂ is highly air-sensitive; glovebox preparation is non-negotiable. PPr₃ is selected because its electron-donating capability stabilizes the Ni(0) center, while its moderate cone angle synergizes with the tert-butyl group on the substrate to force 1,3-acyl migration.

-

-

Reaction Execution: Dissolve the mixture in anhydrous xylene (2 mL) and heat at reflux (160 °C) for 24 hours outside the glovebox.

-

IPC (In-Process Control): Extract a 10 μL aliquot, dilute in EtOAc, and analyze via GC-MS.

-

Validation: The presence of the decarbonylated indole mass peak confirms that the tert-butyl group successfully steered the intermediate away from simple decomposition.

-

-

Workup: Treat the crude mixture with NaSMe in MeOH to cleave any residual protecting groups, followed by standard silica gel column chromatography.

References

-

Extending the Structure–Activity Relationship of Anthranilic Acid Derivatives As Farnesoid X Receptor Modulators Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

-

Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives Source: PMC (The Journal of Organic Chemistry) URL:[Link]

-

Recent advances and prospects in the organocatalytic synthesis of quinazolinones Source: Frontiers in Chemistry URL:[Link]

-

Nickel-Catalyzed Cycloaddition of Anthranilic Acid Derivatives to Alkynes Source: Organic Letters (ACS Publications) URL:[Link]

Sources

- 1. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

The Fulcrum of Activity: A Technical Guide to the Structure-Activity Relationship of 3-Substituted Anthranilic Acids

Introduction: The Privileged Scaffold

Anthranilic acid, or 2-aminobenzoic acid, represents a quintessential "privileged scaffold" in medicinal chemistry. Its simple yet functionally dense structure, featuring a carboxylic acid and an aromatic amine in an ortho relationship, provides an ideal framework for constructing molecules that can interact with a multitude of biological targets. These two functional groups serve as critical hydrogen bond donors and acceptors, and their relative orientation allows the scaffold to act as a bioisostere for other important pharmacophores, such as salicylic acid.[1][2] While modifications can be made at several positions, substitution at the C-3 position of the anthranilic acid ring offers a nuanced and powerful method for modulating a compound's physicochemical properties and biological activity. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of these 3-substituted derivatives, offering field-proven insights for researchers in drug discovery and development.

The Core Pharmacophore: Anchors for Interaction

The foundational activity of many anthranilic acid derivatives stems from two key features:

-

The Carboxylic Acid Moiety (-COOH): This acidic group is paramount for activity, particularly in the context of anti-inflammatory agents.[1][3] It typically acts as a key binding group, forming critical ionic or hydrogen bond interactions with positively charged residues (like Arginine) in enzyme active sites. Its position is critical; moving the carboxyl group to the meta or para positions (creating 3- or 4-aminobenzoic acid analogs) results in inactive compounds for traditional anti-inflammatory targets.[1][3]

-

The Amino Group (-NH-): The secondary amine created by N-arylation is also essential. It often serves as a hydrogen bond donor and acts as a crucial linker. Replacing this NH group with other functionalities such as an oxygen (O), methylene (CH2), or sulfur (S) significantly diminishes or abolishes activity.[1][3]

The following diagram illustrates the core pharmacophoric features essential for the biological activity of N-substituted anthranilic acids.

Caption: Core pharmacophoric elements of the N-substituted anthranilic acid scaffold.

The C-3 Position: A Subtle Modulator with Profound Impact

While the N-aryl substituent often provides the primary driver for potency and selectivity, substitution directly on the anthranilic acid ring at the C-3 position is a critical, albeit sensitive, point of modification. For many traditional targets, this position is sterically constrained.

General Principle: For anti-inflammatory activity via Cyclooxygenase (COX) inhibition, substitution on the anthranilic acid ring, including the 3-position, generally reduces activity.[1][3] This is a field-proven principle derived from extensive studies on the fenamate class of NSAIDs. The introduction of even small groups at C-3 can disrupt the optimal conformation required for binding within the COX active site. The parent scaffold must adopt a specific non-planar conformation to fit into the hydrophobic channel of the enzyme, and C-3 substitution can interfere with this geometry.

However, this is not a universal rule across all biological targets. As drug discovery has evolved, 3-substituted anthranilic acids have emerged as inhibitors of other enzyme families, where C-3 modification plays a different role. For example, in the development of inhibitors for matrix metalloproteinases (MMPs), substitution at the 3-position has been systematically explored to enhance potency and selectivity. This highlights a crucial concept in medicinal chemistry: the SAR of a scaffold is inextricably linked to its biological target.

SAR Across Different Biological Targets

The influence of the C-3 substituent is best understood by examining its effect on different biological activities.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

The most well-documented activity of N-arylanthranilic acids is the inhibition of COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis.[4] This is the mechanism behind the therapeutic effects of the "fenamate" class of NSAIDs, such as mefenamic acid and flufenamic acid.

-

Key Insight: The activity of fenamates is highly dependent on the dihedral angle between the two aromatic rings. This "twist" is essential for fitting into the active site of the COX enzymes. Substituents on the N-aryl ring (especially at the 2' and 3' positions) are known to enforce this non-planar conformation, which enhances activity.[3]

-

Effect of C-3 Substitution: As a general rule, substitution at the C-3 position of the anthranilic acid core is detrimental. It can introduce steric hindrance that prevents the molecule from achieving the necessary conformation for optimal binding.

-

Quantitative Evidence: While most development has focused on the N-aryl ring, the data consistently shows that unsubstituted or minimally substituted anthranilic acid cores are preferred for COX inhibition.

| Compound/Scaffold | C-3 Substituent | Target(s) | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |

| Mefenamic Acid | H | COX-1/2 | ~4.5 / ~2.5 | ~1.8 | [5] |

| Flufenamic Acid | H | COX-1/2 | ~0.3 / ~0.3 | ~1.0 | [5] |

| Generic 3-Methyl Analog | -CH₃ | COX-1/2 | Reduced Potency | Not Reported | [3] |

| Generic 3-Chloro Analog | -Cl | COX-1/2 | Reduced Potency | Not Reported | [3] |

Table 1: Representative quantitative data for N-arylanthranilic acids as COX inhibitors. Note the general preference for an unsubstituted (H) C-3 position.

The following diagram illustrates the general SAR principles for COX inhibition, emphasizing the negative impact of C-3 substitution.

Caption: Key SAR points for N-arylanthranilic acids as COX inhibitors.

Anticancer Activity

Derivatives of anthranilic acid have been investigated for their antiproliferative effects against various cancer cell lines. The mechanism can be complex, sometimes involving COX-independent pathways.

-

Key Insight: In a study of N-(3,4,5-trimethoxycinnamoyl)anthranilic acid derivatives, substitution on the benzene ring of the anthranilic acid core was found to be unfavorable for anticancer activity against MCF-7 and HepG2 cell lines.[3] This suggests that, similar to COX inhibition, an unsubstituted core may be preferable for this specific scaffold against these targets.

-

Contrasting Evidence: However, other studies have found potent anticancer agents where the anthranilic acid core is substituted. For instance, a pyridinyl ester of a complex N-aryl anthranilic acid showed potent in vitro antiproliferative efficacy with GI₅₀ values in the nanomolar range.[6] This highlights that the effect of substitution is highly dependent on the overall molecular structure and the specific N-substituent.

| Compound Class | C-3 Substituent(s) | Cell Line(s) | GI₅₀ / IC₅₀ | Reference(s) |

| N-(cinnamoyl)anthranilic acid derivatives | Halogens, Methyl | MCF-7, HepG2 | Generally weaker than unsubstituted parent | [3] |

| Pyridinyl esters of N-aryl anthranilic acids | H | Full NCI Panel | GI₅₀ < 0.1 µM for lead compound | [6] |

| Anthranilic acid-based RPA70N inhibitors | H, Cl, Me | (Biochemical) | K_d values vary; 3,4-diCl on N-aryl best | [7] |

Table 2: Representative data for anthranilic acid derivatives with anticancer or related activity.

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a component of the innate immune system, and its aberrant activation is linked to numerous inflammatory diseases.[8]

-

Key Insight: The drug Tranilast (N-[3′,4′-dimethoxycinnamoyl]-anthranilic acid) is an analog of a tryptophan metabolite and has been shown to inhibit the NLRP3 inflammasome.[9] Unlike the fenamates, where the amine links directly to an aryl ring, Tranilast features a cinnamoyl linker. This structural difference completely changes the SAR profile. In this context, the anthranilic acid moiety serves as a key component of a larger pharmacophore, but the SAR is driven by the entire structure rather than just the fenamate-like core. Specific SAR data focusing on the 3-position of the anthranilic acid within this inhibitor class is not yet extensively reported.

GABA-A Receptor Modulation

Fenamates are known to be highly subunit-selective modulators of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[10] This activity is distinct from their anti-inflammatory effects.

-

Key Insight: Mefenamic acid can act as both a potentiator and a direct activator of GABA-A chloride currents.[10] This modulation has been linked to neuroprotective effects in experimental models of stroke, an action not shared by non-fenamate NSAIDs like ibuprofen, indicating it is independent of COX inhibition.[10]

-

Effect of C-3 Substitution: The SAR for GABA-A receptor modulation by this class is less defined than for COX inhibition, particularly concerning the C-3 position. Most research has focused on the N-aryl ring. It is plausible that, like with other targets, substitution at C-3 would alter the molecule's conformation and electronic properties, thereby influencing its interaction with the allosteric binding sites on the GABA-A receptor complex. However, without specific data, this remains a hypothesis for further investigation.

Physicochemical Properties and ADME Considerations

Substitution at the C-3 position directly impacts the molecule's physicochemical profile, which in turn governs its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

-

Lipophilicity (logP): Introducing lipophilic groups (e.g., -CH₃, -Cl) at the C-3 position will increase the overall logP of the molecule. This can enhance membrane permeability and volume of distribution but may also increase plasma protein binding and lead to lower aqueous solubility.

-

Acidity (pKa): Electron-withdrawing groups (e.g., -Cl, -CF₃) at C-3 will increase the acidity of the carboxylic acid (lower the pKa), making it more ionized at physiological pH. This can affect its absorption profile and interaction with target sites.

-

Metabolism: The C-3 position can be a site for metabolism. For example, if a methyl group were present, it could be a target for oxidation by cytochrome P450 enzymes. Blocking or altering metabolic soft spots is a common strategy in drug design, making C-3 a potential point for modification to improve metabolic stability.

In silico tools are routinely used to predict these properties and guide the selection of substituents.[11]

Experimental Protocols

Trustworthy and reproducible protocols are the bedrock of scientific integrity. Below are detailed, field-proven methodologies for the synthesis and evaluation of 3-substituted anthranilic acid derivatives.

Protocol 1: Synthesis of an N-Aryl Anthranilic Acid via Ullmann Condensation

This protocol describes the synthesis of N-phenylanthranilic acid as a representative example. The Ullmann condensation is a classic and reliable copper-catalyzed cross-coupling reaction for forming C-N bonds.[12]

Objective: To synthesize N-phenylanthranilic acid from 2-chlorobenzoic acid and aniline.

Materials:

-

2-chlorobenzoic acid

-

Aniline

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Copper(I) Iodide (CuI) or Copper powder

-

N,N-Dimethylformamide (DMF) or other high-boiling polar solvent

-

Hydrochloric Acid (HCl), 3M solution

-

Ethanol (for recrystallization)

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

-

Standard glassware for workup and filtration

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chlorobenzoic acid (10.0 g, 63.8 mmol), aniline (7.1 g, 76.6 mmol, 1.2 eq), and anhydrous potassium carbonate (10.6 g, 76.6 mmol, 1.2 eq).

-

Solvent and Catalyst Addition: Add 100 mL of DMF to the flask. To this suspension, add the copper catalyst (e.g., 0.6 g of CuI, ~5 mol%).

-

Reaction: Heat the mixture to reflux (approx. 150-160 °C) with vigorous stirring. The reaction color will typically darken. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 6-12 hours.

-

Workup - Quenching: After the reaction is complete (as judged by TLC), allow the mixture to cool to room temperature. Slowly pour the dark mixture into 400 mL of cold water with stirring.

-

Workup - Acidification: Acidify the aqueous mixture to a pH of ~2 by slowly adding 3M HCl. This will protonate the carboxylate, causing the product to precipitate out of the solution.

-

Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove inorganic salts.

-

Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, then allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected product is a pale yellow or off-white solid. Characterize by ¹H NMR, ¹³C NMR, and melting point analysis.

The following diagram outlines the general workflow for the synthesis and purification process.

Sources

- 1. pharmacy180.com [pharmacy180.com]

- 2. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]

- 4. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. New potential anticancer agents based on the anthranilic acid scaffold: synthesis and evaluation of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification and Optimization of Anthranilic Acid-Based Inhibitors of Replication Protein A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]

- 10. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. byjus.com [byjus.com]

- 12. organic-synthesis.com [organic-synthesis.com]

Literature review of 2-Amino-3-tert-butylbenzoic acid derivatives

An In-depth Technical Guide to the Synthesis, Properties, and Applications of 2-Amino-3-tert-butylbenzoic Acid Derivatives

Authored by a Senior Application Scientist

Abstract

The 2-amino-3-tert-butylbenzoic acid scaffold represents a fascinating, albeit underexplored, platform in medicinal chemistry. As a derivative of anthranilic acid, it belongs to a class of compounds renowned for their diverse biological activities. The strategic placement of a bulky tert-butyl group adjacent to the amino moiety introduces unique steric and electronic properties that can profoundly influence molecular conformation, metabolic stability, and target binding affinity. This guide provides a comprehensive literature review of this core structure, synthesizing available data on its derivatives. We will delve into rational synthetic strategies, explore structure-activity relationships, and highlight its potential as a privileged scaffold in drug discovery, with a particular focus on kinase inhibition for applications in oncology.

The Strategic Value of the 2-Amino-3-tert-butylbenzoic Acid Core

Anthranilic acid (2-aminobenzoic acid) and its derivatives are foundational building blocks in medicinal chemistry, forming the core of numerous therapeutic agents, including anti-inflammatory drugs and anticancer agents.[1][2] The introduction of a tert-butyl group at the C3 position is a deliberate design choice intended to confer specific advantages.

-

Steric Influence : The bulky tert-butyl group provides a significant steric shield. This can lock the molecule into a preferred conformation by restricting the rotation of the adjacent amino group. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

-

Metabolic Stability : The tert-butyl group is generally resistant to metabolic oxidation by cytochrome P450 (CYP) enzymes, which often target less hindered positions.[3] This inherent stability can improve the pharmacokinetic profile of a drug candidate by increasing its half-life.

-

Lipophilicity and Solubility : The tert-butyl substituent significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability. This must be carefully balanced to maintain adequate aqueous solubility.[3][4]

These features make the 2-amino-3-tert-butylbenzoic acid scaffold a promising starting point for developing potent and selective modulators of biological targets.

Synthetic Methodologies: Accessing the Core and its Analogs

The synthesis of the core scaffold and its subsequent derivatization relies on established organic chemistry principles. While the literature on this specific parent molecule is sparse, a rational pathway can be proposed based on known transformations.

Proposed Synthesis of the Core Scaffold

A plausible route to 2-amino-3-tert-butylbenzoic acid could begin with a commercially available tert-butylated benzene derivative, followed by a sequence of functional group introductions.

Derivatization Strategies

The true potential of the scaffold is unlocked through derivatization at the amino and carboxylic acid functional groups. These reactions allow for the systematic exploration of chemical space to optimize biological activity.

Experimental Protocol 1: General Procedure for Amide Coupling

This protocol describes a standard method for synthesizing amide derivatives from the carboxylic acid moiety, a common step in creating compound libraries for screening.

-

Preparation: To a solution of 2-amino-3-tert-butylbenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) or EDC/HOBt (1.1 eq each).

-

Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction: Allow the reaction to proceed at room temperature for 4-16 hours, monitoring progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.[5][6]

Applications in Drug Discovery: Targeting Protein Kinases

While this specific scaffold is not widely reported, closely related structures have shown significant promise as kinase inhibitors, particularly against Bruton's Tyrosine Kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, making it a prime target for treating B-cell malignancies like chronic lymphocytic leukemia (CLL).[7]

The hypothetical inhibitor BTK-4AB, based on a 4-amino-3-(tert-butyl)benzonitrile core, provides a compelling analogue.[7] Covalent BTK inhibitors like ibrutinib function by forming an irreversible bond with a cysteine residue (Cys481) in the enzyme's active site.[7] Derivatives of 2-amino-3-tert-butylbenzoic acid, particularly those converted to amides with an electrophilic warhead (e.g., an acrylamide), could adopt a similar binding mode.

Structure-Activity Relationship (SAR) Insights

Based on analogous series of kinase inhibitors, we can infer a preliminary SAR for derivatives of this scaffold.

| Position of Variation | Modification | Expected Impact on Activity | Rationale |

| Carboxylic Acid | Conversion to acrylamide | Increase | Provides an electrophilic "warhead" for covalent binding to Cys481 in the BTK active site.[7] |

| Carboxylic Acid | Conversion to other amides | Variable | Allows for probing of the solvent-exposed region of the binding pocket; can modulate solubility and cell permeability. |

| Amino Group | Acylation with heterocyclic groups | Variable | Can form key hydrogen bonds with the kinase hinge region, a common binding motif for kinase inhibitors. |

| Benzene Ring | Addition of F, Cl, OMe | Variable | Modulates electronic properties and can fill small hydrophobic pockets or form specific interactions. |

The tert-butyl group at C3 is critical, acting as a "deep pocket" anchor that orients the rest of the molecule for optimal interaction with the kinase active site. Its bulk likely prevents unproductive binding modes and enhances selectivity.

Experimental Protocol 2: In Vitro BTK Kinase Inhibition Assay

This protocol outlines a method to quantify the inhibitory potency (IC₅₀) of synthesized derivatives against the BTK enzyme.

-

Reagents & Setup: Prepare a reaction buffer (e.g., Tris-HCl, MgCl₂, DTT). Use recombinant human BTK enzyme and a suitable peptide substrate. The detection system often relies on ADP-Glo™ or similar technologies that measure ATP consumption.

-

Compound Preparation: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 1 pM) in DMSO.

-

Reaction Initiation: In a 384-well plate, add the BTK enzyme, the peptide substrate, and the test compound. Allow to pre-incubate for 15-30 minutes at room temperature.

-

Kinase Reaction: Initiate the kinase reaction by adding ATP to a final concentration near its Kₘ value. Let the reaction proceed for a specified time (e.g., 60 minutes) at 30°C.

-

Detection: Stop the reaction and measure the remaining ATP using a luciferase-based detection reagent according to the manufacturer's protocol. The resulting luminescence signal is inversely proportional to kinase activity.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.[7]

Conclusion and Future Outlook

The 2-amino-3-tert-butylbenzoic acid scaffold is a promising, yet underutilized, platform for modern drug discovery. The strategic incorporation of a C3-tert-butyl group offers inherent advantages in terms of metabolic stability and conformational constraint. Drawing parallels from structurally related compounds, particularly in the field of oncology, highlights its potential as a core for developing highly potent and selective kinase inhibitors.

Future research should focus on the efficient, scalable synthesis of the core molecule and the generation of diverse chemical libraries through derivatization of its amino and carboxyl functionalities. Systematic screening of these libraries against panels of kinases and other therapeutic targets will be crucial to unlocking the full potential of this scaffold. The insights gained from such studies will undoubtedly pave the way for novel therapeutic agents with improved efficacy and safety profiles.

References

- EP0063826B1 - 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates - Google P

- Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - Rsc.org. (URL: )

-

tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate - MDPI. (URL: [Link])

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (URL: [Link])

-

Metabolism of t-butyl groups in drugs - Hypha Discovery Blogs. (URL: [Link])

- US3468941A - Production of 2-amino-3-nitrobenzoic acid - Google P

-

THE TERTIARYBUTYLBENZENES: III. THE SYNTHESIS OF 2,4,6-TRI-t-BUTYLBENZOIC ACID AND THE DISSOCIATION OF DI - ResearchGate. (URL: [Link])

-

Synthesizing tertiary-butylesters of BOC-amino acids. : r/Chempros - Reddit. (URL: [Link])

-

Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed. (URL: [Link])

-

Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity - PMC. (URL: [Link])

-

Structure-Activity Relationships in Toll-like Receptor-2 agonistic Diacylthioglycerol Lipopeptides - PMC. (URL: [Link])

-

Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study - PMC. (URL: [Link])

-

Discovery of a novel series of biphenyl benzoic acid derivatives as highly potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. Part II - PubMed. (URL: [Link])

-

BTK inhibition sensitizes acute lymphoblastic leukemia to asparaginase by suppressing the amino acid response pathway - PubMed. (URL: [Link])

-

Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - MDPI. (URL: [Link])

-

2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation - MDPI. (URL: [Link])

-

2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (URL: [Link])

-

Structure-activity relationship of amino acid analogs to probe the binding pocket of sodium-coupled neutral amino acid transporter SNAT2 - PMC. (URL: [Link])

-

Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates - Semantic Scholar. (URL: [Link])

-

2-Amino-3-methylbenzoic acid - the NIST WebBook. (URL: [Link])

-

A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - MDPI. (URL: [Link])

-

Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. (URL: [Link])

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences - ResearchGate. (URL: [Link])

-

Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides - PMC. (URL: [Link])

-

Discovery of a Benzimidazole-based Dual FLT3/TrKA Inhibitor Targeting Acute Myeloid Leukemia. (URL: [Link])

Sources

- 1. preprints.org [preprints.org]

- 2. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. CAS 17332-54-6: 2-(3-TERT-BUTYL-PHENYLAMINO)-BENZOIC ACID [cymitquimica.com]

- 5. Structure-Activity Relationships in Toll-like Receptor-2 agonistic Diacylthioglycerol Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical Properties of Sterically Hindered Amino Benzoic Acids: A Technical Guide for Drug Design

As drug development increasingly targets complex, non-traditional binding pockets, the strategic incorporation of steric hindrance into small molecule scaffolds has become a critical optimization tool. Sterically hindered aminobenzoic acids—such as 2-amino-6-methylbenzoic acid or 4-amino-3,5-dimethylbenzoic acid—exhibit profound shifts in their physicochemical profiles compared to their unhindered counterparts.

As an application scientist, I frequently observe that failing to anticipate how steric bulk alters ionization (pKa), lipophilicity (LogD), and 3D conformation leads to downstream failures in ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. This whitepaper deconstructs the causal mechanisms behind these physicochemical shifts and provides field-proven, self-validating protocols for their accurate measurement.

Mechanistic Foundations of Steric Hindrance

To predict the behavior of hindered aminobenzoic acids, one must understand the delicate balance between inductive effects, resonance (mesomeric) effects, and intramolecular hydrogen bonding. Introducing bulky substituents (e.g., methyl, tert-butyl, or halogens) adjacent to the carboxyl or amino groups disrupts this balance through two primary mechanisms.

The Ortho Effect and Carboxyl Group Decoupling

In an unhindered system like 4-aminobenzoic acid (PABA), the aromatic ring and the carboxyl group are coplanar, allowing for extended π-resonance. The electron-donating effect of the amino group destabilizes the carboxylate anion, making PABA a weaker acid than benzoic acid[1].

However, when a bulky group is placed ortho to the carboxyl group, steric clash forces the carboxyl moiety to twist out of the plane of the benzene ring[2]. This phenomenon, known as the Ortho Effect , breaks the coplanarity required for conjugative electron donation from the ring to the carboxyl group[3]. Because the resonance effect is decoupled, the inductive electron-withdrawing character of the phenyl ring dominates, stabilizing the carboxylate anion and significantly increasing the acidity (lowering the pKa) of the compound[2].

Steric Inhibition of Resonance (SIR) at the Amino Group

Conversely, when steric bulk is introduced adjacent to the amino group (e.g., in 4-amino-3,5-dimethylbenzoic acid), the amino group is forced out of the aromatic plane[4]. The nitrogen atom shifts from a planar sp2 hybridization to a pyramidal sp3 geometry to minimize steric strain.

This Steric Inhibition of Resonance (SIR) traps the nitrogen's lone pair, preventing its delocalization into the aromatic π-system[4]. Consequently, the lone pair remains highly localized and available for protonation, which increases the basicity (higher pKa) of the amine[4]. Furthermore, because the amino group can no longer donate electron density into the ring, its influence on the distant carboxyl group is neutralized.

Logical flow of steric hindrance altering electronic properties and pKa.

Quantitative Impact on Physicochemical Parameters

The mechanistic shifts described above result in measurable, predictable changes in ionization. The table below summarizes the causal relationship between structural hindrance and pKa shifts.

Table 1: Comparative pKa Shifts in Aminobenzoic Acids

| Compound | Structural Feature | pKa (-COOH) | pKa (-NH3+) | Mechanistic Driver |

| Benzoic Acid | Unsubstituted | 4.20 | N/A | Baseline reference. |

| 4-Aminobenzoic Acid | Para-NH 2 | 4.65 | 2.38 | Strong +M (resonance) effect from planar NH 2 decreases acidity[1]. |

| 2-Aminobenzoic Acid | Ortho-NH 2 | 2.14 | 4.95 | Intramolecular H-bonding stabilizes the carboxylate anion[1]. |

| 4-Amino-3,5-dimethylbenzoic Acid | Hindered NH 2 | ~4.20 | >3.00 | SIR blocks the +M effect; COOH acidity returns to baseline, amine basicity rises[4]. |

Note: Values are representative benchmarks derived from standard potentiometric data. Exact values fluctuate based on ionic strength and temperature.

Experimental Workflows for Physicochemical Profiling

A critical failure point in profiling sterically hindered aminobenzoic acids is their poor aqueous solubility. The high lipophilicity (driven by the shielding of polar groups) causes precipitation during standard aqueous titrations, rendering direct pKa measurements inaccurate[5]. To ensure trustworthiness and scientific rigor, we employ the Yasuda-Shedlovsky Extrapolation method[6].

Protocol: Aqueous pKa Determination via Yasuda-Shedlovsky Extrapolation

This protocol utilizes cosolvent mixtures to maintain solubility, followed by mathematical extrapolation to a 0% cosolvent (pure water) state[7].

Step 1: Cosolvent Preparation Prepare three distinct methanol-water mixtures at 30%, 40%, and 50% (v/v) methanol[5]. Add KCl to a final concentration of 0.15 M in each mixture to maintain a constant ionic strength, which is vital for stabilizing activity coefficients.

Step 2: Electrode Calibration (Self-Validation Step) Standard pH buffers are strictly aqueous and introduce liquid junction potential errors in mixed solvents. Calibrate the glass electrode using the Four-Plus technique (or a blank Gran's plot titration) in the exact cosolvent mixture to obtain pH readings based on the concentration scale ( pcH )[6].

Step 3: Potentiometric Titration Dissolve 1-2 mg of the hindered aminobenzoic acid in 10 mL of the 30% methanol mixture. Stir gently under an inert Argon atmosphere (to prevent CO 2 absorption). Titrate using standardized 0.1 M NaOH in precise 0.05 mL increments[8]. Repeat for the 40% and 50% mixtures.

Step 4: Data Extrapolation Extract the apparent pKa ( psKa ) from the inflection point of each titration curve. Apply the Yasuda-Shedlovsky equation[5]:

psKa+log[H2O]=εA+BPlot the calculated (psKa+log[H2O]) values on the Y-axis against the reciprocal of the dielectric constant (1/ε) of the respective cosolvent mixtures on the X-axis[5].

Step 5: Statistical Validation Perform a linear regression. A robust assay must yield an R2>0.99 . The true aqueous pKa is the y-intercept extrapolated to the 1/ε value of pure water (approx. 0.0127 at 25°C)[9].

Yasuda-Shedlovsky extrapolation workflow for aqueous pKa determination.

Implications for Drug Development

Understanding and manipulating the physicochemical properties of sterically hindered aminobenzoic acids provides three distinct advantages in rational drug design:

-

Conformational Locking: By forcing the carboxyl or amino groups out of the aromatic plane, steric hindrance restricts the number of rotatable bonds. This locks the pharmacophore into a specific 3D geometry, drastically reducing the entropic penalty required to bind to a target receptor, thereby increasing binding affinity.

-

Metabolic Shielding: Primary aromatic amines are notorious liabilities due to rapid N-acetylation or oxidation by cytochrome P450 enzymes. Bulky ortho-substituents act as a physical shield, blocking the enzymatic active site and significantly extending the compound's metabolic half-life.

-

Modulation of Membrane Permeability: The disruption of intramolecular hydrogen bonding and the physical shielding of polar functional groups reduce the molecule's solvation energy. This artificially inflates the apparent lipophilicity (LogD at physiological pH), which can be leveraged to enhance passive diffusion across lipid bilayers or the blood-brain barrier.

Sources

- 1. Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ortho effect - Wikipedia [en.wikipedia.org]

- 3. The Ortho Effect of benzoic acids [ns1.almerja.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On the automated determination of pKa by NMR in DMSO : water mixtures - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. derpharmachemica.com [derpharmachemica.com]

Engineering Metal Coordination Complexes with 2-Amino-3-tert-butylbenzoic Acid: A Technical Guide for Catalysis and Therapeutics

Executive Summary

Anthranilic acid (2-aminobenzoic acid) is a privileged scaffold in coordination chemistry, acting as a versatile bidentate N,O-donor ligand. However, the introduction of a tert-butyl group at the 3-position—yielding 2-amino-3-tert-butylbenzoic acid (CAS 917874-35-2)—fundamentally alters the ligand's electronic and steric profile. As a Senior Application Scientist, I have observed that this specific substitution pattern is not merely a structural curiosity; it is a powerful tool for tuning metal-center reactivity, enhancing lipophilicity for drug design, and enforcing specific coordination geometries. This whitepaper details the mechanistic causality, quantitative properties, and self-validating protocols for utilizing this advanced ligand.

The Chemical Profile: Causality in Ligand Design

The fundamental behavior of 2-amino-3-tert-butylbenzoic acid in metal coordination is dictated by the interplay between its electronic basicity and profound steric hindrance.

The pKa of standard anthranilic acid is approximately 4.20, making it a weaker acid than benzoic acid due to the electron-withdrawing effect of the carboxylate conjugated with the electron-donating amino group[1]. When a bulky tert-butyl group is introduced at the C3 position, it exerts a massive steric shielding effect over the adjacent C2-amino group.

The Causality of Steric Bulk: During complexation, this steric bulk restricts the N-Metal bond angle. Transition metals (such as Ni(II), Co(II), and Cu(II)) are often forced out of their thermodynamically preferred square-planar geometries into distorted tetrahedral configurations[2]. This forced geometry creates highly active, coordinatively unsaturated metal centers. In homogeneous catalysis, such as nickel-catalyzed cycloadditions, anthranilic acid derivatives with sterically hindered tert-butyl substituents provide vastly superior yields compared to methyl or phenyl-substituted analogs because the steric clash accelerates the reductive elimination step[3].

Furthermore, the highly lipophilic nature of the tert-butyl group enhances cellular membrane permeability, a critical factor when designing metal complexes as anti-inflammatory or autoimmune modulators[2].

Caption: Logical pathway detailing how C3 steric bulk dictates metal geometry and catalytic efficiency.

Comparative Coordination Data

To understand the impact of the 3-tert-butyl substitution, we must benchmark it against standard anthranilic acid and its derivatives. The table below summarizes the quantitative and geometric shifts induced by ligand modification.

| Ligand | Metal Ion | Preferred Geometry | Steric Bulk (C3) | Primary Application |

| Anthranilic Acid | Cu(II) | Square Planar | Low | Baseline Coordination / Dyes |

| Anthranilic Schiff Bases | Zn(II) / Ni(II) | Square Planar | Variable | Anti-inflammatory Modulators |

| 2-Amino-3-tert-butylbenzoic acid | Ni(II) | Distorted Tetrahedral | High | Homogeneous Catalysis |

| 2-Amino-3-tert-butylbenzoic acid | Fe(II) / Mn(II) | Tetrahedral | High | Lipophilic Therapeutics |

Experimental Methodology: Synthesis and Validation

To harness the unique properties of 2-amino-3-tert-butylbenzoic acid, precise synthetic control is required. The following protocol describes the preparation of a Bis(2-amino-3-tert-butylbenzoato)nickel(II) complex, designed as a self-validating system where visual and spectroscopic cues confirm successful coordination.

The Causality of Experimental Choices:

-

Solvent Selection (Ethanol/Water): The lipophilic tert-butyl group renders the ligand insoluble in pure water. A 70:30 EtOH/H₂O mixture ensures ligand solubility while allowing the inorganic metal salt to dissolve.

-

Base Selection (KOH): Potassium hydroxide is used to strictly deprotonate the carboxylic acid (forming the reactive carboxylate) without introducing competing coordinating ligands (like ammonia).

-

Thermal Activation (70°C): Refluxing is mandatory. The steric hindrance of the tert-butyl group creates a high activation energy barrier for N-coordination; room temperature reactions typically yield incomplete, purely O-coordinated intermediates.

Step-by-Step Protocol

-

Ligand Solubilization: Dissolve 2.0 mmol of 2-amino-3-tert-butylbenzoic acid in 20 mL of absolute ethanol.

-

Deprotonation: Add 2.0 mmol of ethanolic KOH dropwise under continuous stirring.

-

Validation Check: The solution must remain clear; any precipitation at this stage indicates incomplete salt formation or solvent mismatch.

-

-

Metal Addition: Dissolve 1.0 mmol of NiCl₂·6H₂O in 10 mL of distilled water. Add this dropwise to the ligand solution.

-

Reflux and Coordination: Heat the mixture to 70°C for 4 hours under an inert atmosphere.

-

Isolation: Cool the mixture to 4°C overnight. Collect the resulting microcrystals via vacuum filtration and wash with cold ethanol to remove unreacted ligand.

-

Spectroscopic Validation:

-

FTIR: Confirm the shift of the carboxylate asymmetric stretching frequency ( νasym ) from ~1680 cm⁻¹ (free acid) to ~1590 cm⁻¹ (coordinated). A concurrent shift of the amine ν(N−H) bands to lower frequencies validates the bidentate N,O-coordination.

-

UV-Vis: A shift in the d-d transition bands will confirm a distorted tetrahedral geometry, distinguishing it from standard square-planar nickel complexes.

-